1-(3-Bromo-5-chloro-2-fluoro-6-hydroxyphenyl)butan-1-one
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Overview
Description
1-(3-Bromo-5-chloro-2-fluoro-6-hydroxyphenyl)butan-1-one is an organic compound with the molecular formula C10H9BrClFO2. This compound is characterized by the presence of multiple halogen atoms (bromine, chlorine, and fluorine) and a hydroxyl group attached to a phenyl ring, along with a butanone side chain. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-5-chloro-2-fluoro-6-hydroxyphenyl)butan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Halogenation: The starting material, a phenol derivative, undergoes halogenation to introduce bromine, chlorine, and fluorine atoms at specific positions on the aromatic ring.
Butanone Addition: The final step involves the addition of a butanone side chain to the halogenated phenol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-5-chloro-2-fluoro-6-hydroxyphenyl)butan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(3-Bromo-5-chloro-2-fluoro-6-hydroxyphenyl)butan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-chloro-2-fluoro-6-hydroxyphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and hydroxyl group play crucial roles in its reactivity and binding affinity. It can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chloro-5-fluorobenzene: A simpler halogenated benzene derivative.
3-Bromo-5-chloro-2-hydroxyacetophenone: A related compound with similar halogenation and hydroxylation patterns.
Uniqueness
1-(3-Bromo-5-chloro-2-fluoro-6-hydroxyphenyl)butan-1-one is unique due to the combination of its halogen atoms, hydroxyl group, and butanone side chain. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H9BrClFO2 |
---|---|
Molecular Weight |
295.53 g/mol |
IUPAC Name |
1-(3-bromo-5-chloro-2-fluoro-6-hydroxyphenyl)butan-1-one |
InChI |
InChI=1S/C10H9BrClFO2/c1-2-3-7(14)8-9(13)5(11)4-6(12)10(8)15/h4,15H,2-3H2,1H3 |
InChI Key |
MRYHYSKLJOCKKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(C(=CC(=C1F)Br)Cl)O |
Origin of Product |
United States |
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